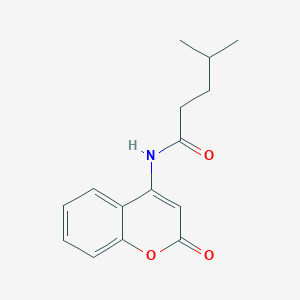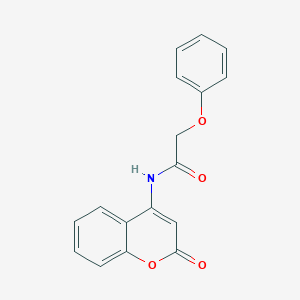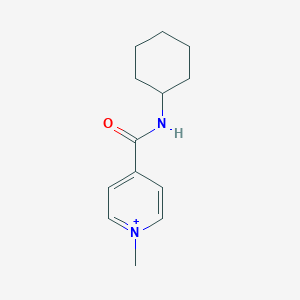![molecular formula C19H23N3O3 B252141 6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MTAPA is a nicotinamide derivative that has been synthesized through a multi-step process involving the reaction of several chemical reagents.
Mécanisme D'action
The mechanism of action of MTAPA is not fully understood, but several studies have provided insights into its potential mode of action. MTAPA has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases and nicotinamide phosphoribosyltransferase. Additionally, MTAPA has been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, MTAPA has been shown to modulate several signaling pathways involved in neurodegenerative disorders, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. MTAPA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by increasing glucose uptake and reducing insulin resistance. Furthermore, MTAPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
MTAPA has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. Additionally, MTAPA has been shown to have low toxicity, making it a safe therapeutic agent for animal and human studies. However, there are some limitations to using MTAPA in lab experiments, including its high cost and limited availability, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on MTAPA, including exploring its potential as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTAPA and to identify potential targets for therapeutic intervention. Furthermore, the development of novel synthesis methods for MTAPA may increase its availability and reduce its cost, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of MTAPA involves several steps, including the reaction of 6-methyl-nicotinamide with acetic anhydride, followed by the reaction of the resulting product with 3-aminopropyltriethoxysilane. The final step involves the reaction of the intermediate product with 2-m-tolyloxyacetic acid chloride to yield MTAPA. The synthesis of MTAPA has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
Applications De Recherche Scientifique
MTAPA has been extensively studied in the scientific community due to its potential as a therapeutic agent. Several studies have demonstrated the efficacy of MTAPA in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. MTAPA has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, MTAPA has been shown to have neuroprotective effects, potentially making it a promising therapeutic agent for neurodegenerative disorders.
Propriétés
Formule moléculaire |
C19H23N3O3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
6-methyl-N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-6-17(11-14)25-13-18(23)20-9-4-10-21-19(24)16-8-7-15(2)22-12-16/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,23)(H,21,24) |
Clé InChI |
CMQQGJAUOYQUHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C |
Solubilité |
51.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)